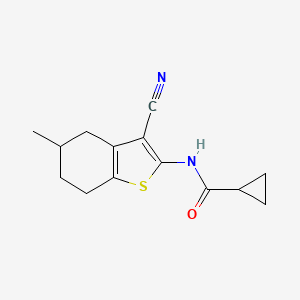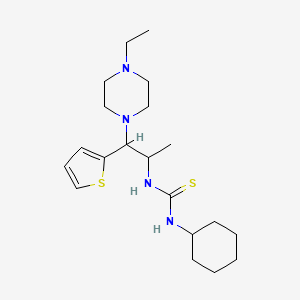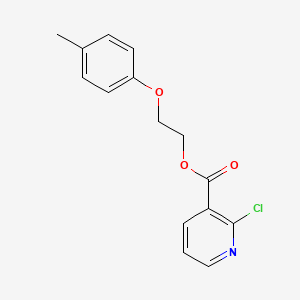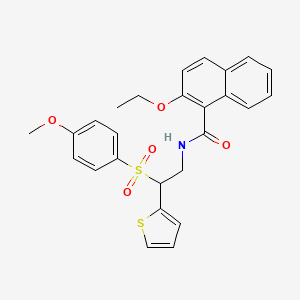
Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group, a methyl group, and a tetrahydrobenzo[b]thiophene moiety, which are attached to a cyclopropanecarboxamide structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mecanismo De Acción
Target of Action
It’s structurally similar to indole derivatives, which are known to bind with high affinity to multiple receptors .
Mode of Action
X-ray crystallography studies have revealed a unique binding mode, with the 3-cyano substituent forming an h-bond acceptor interaction with the hinge region of the atp-binding site .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Métodos De Preparación
The synthesis of Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s cyano and carbonyl groups are particularly reactive, allowing it to participate in condensation and substitution reactions . Common reagents used in these reactions include alkyl cyanoacetates, phenyl isothiocyanate, and potassium hydroxide . Major products formed from these reactions include heterocyclic derivatives such as 2-oxopyridine .
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, derivatives of cyanoacetamides are explored for their potential as chemotherapeutic agents due to their ability to form various heterocyclic compounds with biological activity . The compound’s structure allows it to interact with molecular targets, making it a candidate for drug design and development . Additionally, its unique chemical properties make it useful in the synthesis of novel materials and as a reagent in organic synthesis .
Comparación Con Compuestos Similares
Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- can be compared with other cyanoacetamide derivatives and thiophene-containing compounds. Similar compounds include N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide and methyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate . These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the cyclopropanecarboxamide moiety in Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- imparts unique chemical properties, making it distinct from other related compounds.
Propiedades
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-2-5-12-10(6-8)11(7-15)14(18-12)16-13(17)9-3-4-9/h8-9H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTBQXVINJNSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide](/img/structure/B2781408.png)



![{[3-(Ethoxycarbonyl)-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2781417.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2781418.png)
![4-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2781420.png)


![N-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2781423.png)
![5,5-dimethyl-3-[(1H-1,2,4-triazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2781426.png)

![N-(2,3-dimethylphenyl)-2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2781429.png)
![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2781430.png)
